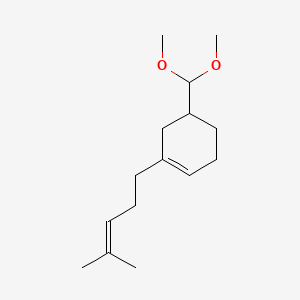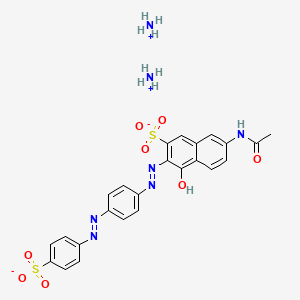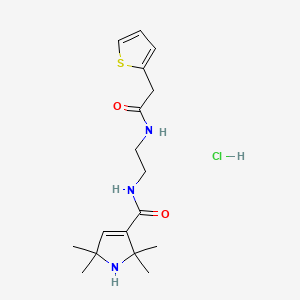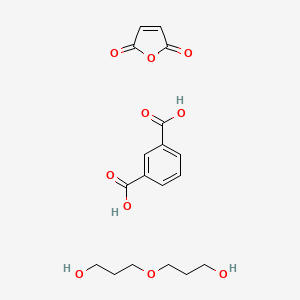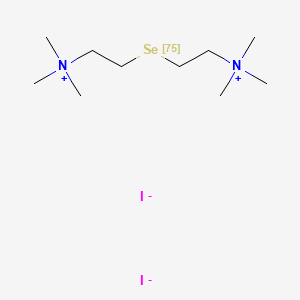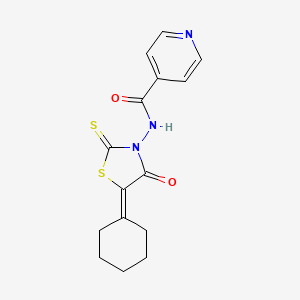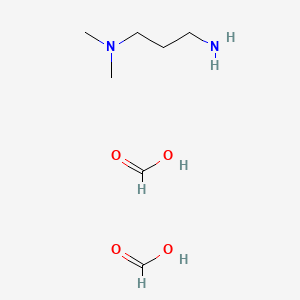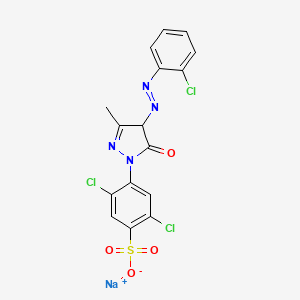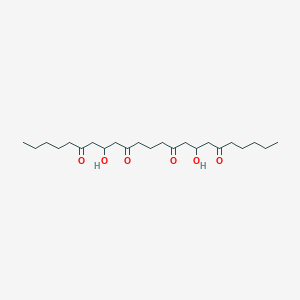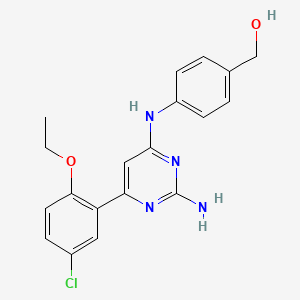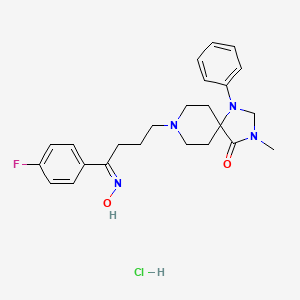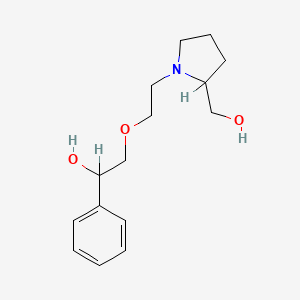
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group attached to a propyl chain, which is further connected to an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of phosphonic acid derivatives with alkyl halides. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process involves the use of triethylamine as a base and alkyl halides as reactants under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient catalytic processes. The use of ionic liquids as catalysts can enhance the reaction efficiency and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dipropyl phosphonate: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: Similar structure but with methyl groups instead of propyl groups, affecting its physical and chemical properties.
Dipropyl phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both a phosphonate group and an oxirane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
148288-76-0 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(3-dipropoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C12H25O5P/c1-3-6-16-18(13,17-7-4-2)9-5-8-14-10-12-11-15-12/h12H,3-11H2,1-2H3 |
InChI Key |
IXWMGSWGLXIROE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCCOCC1CO1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



